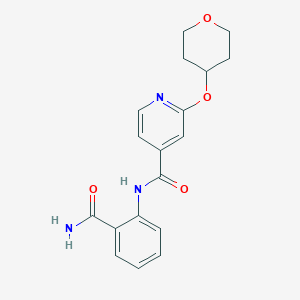

N-(2-carbamoylphenyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide

描述

属性

IUPAC Name |

N-(2-carbamoylphenyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O4/c19-17(22)14-3-1-2-4-15(14)21-18(23)12-5-8-20-16(11-12)25-13-6-9-24-10-7-13/h1-5,8,11,13H,6-7,9-10H2,(H2,19,22)(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMSKVYDZOZDYQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OC2=NC=CC(=C2)C(=O)NC3=CC=CC=C3C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-carbamoylphenyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide typically involves multiple steps, starting from readily available precursors. A common synthetic route might include:

Formation of the isonicotinamide core: This can be achieved through the reaction of isonicotinic acid with an appropriate amine under dehydrating conditions.

Introduction of the carbamoylphenyl group: This step may involve the reaction of the isonicotinamide intermediate with a carbamoyl chloride derivative in the presence of a base.

Attachment of the tetrahydropyran-4-yloxy moiety: This can be accomplished by reacting the intermediate with tetrahydropyran-4-ol under suitable conditions, such as using a coupling reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

化学反应分析

Types of Reactions

N-(2-carbamoylphenyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound may be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield this compound oxides, while reduction could produce various reduced derivatives.

科学研究应用

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Molecular Formula : C17H18N2O3

- Molecular Weight : 298.34 g/mol

- CAS Number : 2034497-38-4

Its structure features a pyridine ring, a carbamoyl group, and an oxan-4-yloxy moiety, which contribute to its biological activity.

Research indicates that N-(2-carbamoylphenyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide exhibits potential biological activities, particularly in the following areas:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines. Its structural components could enhance its interaction with biological targets involved in tumor growth and survival pathways.

- Antimicrobial Properties : There is evidence supporting its efficacy against certain bacterial strains, making it a candidate for further development as an antimicrobial agent.

Case Studies and Research Findings

- Antitumor Activity :

- Mechanism of Action :

- In Vivo Studies :

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | |

| Antimicrobial | Activity against bacterial strains | |

| Apoptosis Induction | Activation of caspase pathways |

作用机制

The mechanism of action of N-(2-carbamoylphenyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms include:

Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites.

Receptor modulation: It could act as an agonist or antagonist at certain receptors, altering cellular signaling pathways.

Pathway interference: The compound might interfere with specific biochemical pathways, leading to changes in cellular function.

相似化合物的比较

Comparison with Structurally Similar Compounds

Compound A : N-{[(3-Methylpyridin-2-yl)carbamothioyl]amino}-5-(oxan-4-yloxy)pyridine-2-carboxamide

- Core Structure : Pyridine-2-carboxamide with a thioamide linkage and oxan-4-yloxy substituent.

- Synthesis : Prepared via reaction of 5-(oxan-4-yloxy)pyridine-2-carboxylic acid hydrazide with 2-isothiocyanato-3-methylpyridine in dichloromethane (75% yield) .

Compound B : N-(4-((2-Aminophenyl)carbamoyl)phenyl)-6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-4-carboxamide (NB480)

- Core Structure : Pyrrolo[2,3-c]pyridine fused with a lactam ring.

- Synthesis : Derived from amide coupling of methyl benzoate intermediates .

Pharmacological and Functional Comparisons

Key Observations

- Solubility and Bioavailability : The oxan-4-yloxy group in the target compound and Compound A likely improves solubility compared to NB480’s rigid fused-ring system.

- Target Selectivity : Compound B’s pyrrolopyridine core and dual inhibitory activity highlight the importance of heterocycle complexity in epigenetic drug design, whereas the target compound’s simpler structure may favor broad-spectrum applications .

- Synthetic Accessibility : Compound A’s high yield (75%) underscores efficient thiourea formation, whereas the target compound’s synthesis pathway remains uncharacterized in the available literature .

生物活性

N-(2-carbamoylphenyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine core substituted with an oxan moiety and a carbamoylphenyl group. Its chemical formula is , and it possesses distinct functional groups that contribute to its biological activity.

Research indicates that this compound exhibits several biological activities, including:

- Antioxidant Activity : The compound has shown potential in scavenging free radicals, as evidenced by assays such as DPPH and FRAP, indicating its role in reducing oxidative stress .

- Cytotoxicity : Studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, suggesting its potential as an anticancer agent. The cytotoxic effects are correlated with its structural properties, particularly lipophilicity and electronic configuration .

- Enzyme Inhibition : It has been identified as an inhibitor of key enzymes involved in cancer progression, such as tyrosine kinases and topoisomerases. This inhibition can disrupt critical signaling pathways that cancer cells rely on for growth and survival .

Case Studies

- Antioxidant Efficacy : In a study evaluating the antioxidant properties of similar compounds, it was found that modifications in the molecular structure significantly influenced their ability to mitigate oxidative damage. The study utilized both theoretical calculations and experimental assays to correlate structure with activity .

- Cytotoxicity Against Cancer Cells : A series of experiments involving human epithelial colorectal adenocarcinoma (Caco2) cells revealed that derivatives of this compound exhibited varying degrees of cytotoxicity. The most potent compounds were those with specific lipophilic characteristics and functional groups conducive to cellular uptake .

- Inhibition of Tyrosinase Activity : Research has also highlighted the compound's ability to inhibit tyrosinase, an enzyme critical in melanin production. This inhibition suggests potential applications in treating hyperpigmentation disorders .

Summary of Biological Activities

常见问题

Q. What synthetic strategies are optimal for synthesizing N-(2-carbamoylphenyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide, and how do reaction conditions influence yield?

The synthesis typically involves multi-step organic reactions, starting with the formation of the pyridine core followed by functionalization. Key steps include:

- Coupling reactions to introduce the oxan-4-yloxy group via nucleophilic substitution or Mitsunobu conditions.

- Amidation to attach the 2-carbamoylphenyl moiety using carbodiimide-based coupling reagents (e.g., EDC/HOBt).

- Optimization of solvent systems (e.g., DMF or THF) and temperature (60–100°C) to enhance reaction efficiency .

Monitoring via thin-layer chromatography (TLC) and purification through column chromatography or recrystallization ensures high purity.

Q. Which spectroscopic and analytical techniques are critical for structural confirmation?

- NMR spectroscopy (¹H and ¹³C) to verify substituent positions and carboxamide formation.

- IR spectroscopy to confirm carbonyl (C=O) and amide (N–H) functional groups.

- Mass spectrometry (HRMS or ESI-MS) for molecular weight validation .

- X-ray crystallography (if single crystals are obtained) to resolve the 3D structure and hydrogen-bonding networks .

Q. What in vitro and in vivo models are suitable for preliminary biological screening?

- In vitro enzymatic assays : Test inhibition of kinases (e.g., Met kinase) or inflammatory targets (COX/LOX) using fluorogenic substrates .

- Cell-based assays : Evaluate cytotoxicity (MTT assay) or anti-proliferative effects in cancer cell lines.

- In vivo models : Carrageenan-induced edema in rodents for anti-inflammatory activity or xenograft models for oncology applications .

Advanced Research Questions

Q. How can computational methods like 3D-QSAR and molecular docking guide structural optimization?

- 3D-QSAR : Use kNN or PLRS models to correlate substituent electronic/steric effects (e.g., electron-withdrawing groups on phenyl rings) with bioactivity. Fields like electrostatic potential maps identify regions favoring activity enhancement .

- Molecular docking (AutoDock/Vina) : Predict binding modes to kinase domains (e.g., Met kinase) or COX-2 active sites. Focus on residues like Asp144/His437 in BRD4 bromodomains to improve selectivity .

Q. What strategies address selectivity challenges in kinase or bromodomain inhibitors?

- Substituent engineering : Introduce bulky groups (e.g., morpholine or trifluoromethyl) to exploit hydrophobic pockets in target vs. off-target proteins.

- Isosteric replacements : Replace pyridine with pyrimidine to modulate hydrogen-bonding interactions .

- Proteome-wide profiling : Use kinome-wide screening to identify off-target effects and refine selectivity .

Q. How do structural modifications influence pharmacokinetic properties?

- Solubility enhancement : Introduce polar groups (e.g., hydroxyl or morpholine) or formulate as prodrugs.

- Metabolic stability : Replace labile ester linkages with stable ethers (e.g., oxan-4-yloxy) to reduce CYP450-mediated degradation .

- Plasma protein binding : Use SPR or equilibrium dialysis to assess affinity for albumin and optimize logP values .

Data Contradiction and Validation

Q. How should researchers resolve discrepancies in reported bioactivity data?

- Dose-response validation : Replicate assays across multiple labs using standardized protocols (e.g., IC₅₀ determination in triplicate).

- Meta-analysis : Compare data across structurally analogous compounds (e.g., pyridine-3-carboxamide vs. pyridine-4-carboxamide derivatives) to identify trends .

- Orthogonal assays : Confirm enzymatic inhibition with cellular thermal shift assays (CETSA) or surface plasmon resonance (SPR) .

Stability and Degradation Analysis

Q. What methodologies assess chemical stability under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。